6-(2,4-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(2,4-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their broad pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the substitution of the hydrogen atoms at positions 2 and 4 of the pyrimidine ring with dichlorophenyl groups.
Addition of the Hydrazino Group: The hydrazino group is introduced through a reaction with hydrazine or its derivatives under suitable conditions.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is added using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(2,4-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Antitumor Activity: The compound has shown moderate antiproliferative activity against various human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27.
Antiviral Properties: Pyrimidine derivatives are known for their antiviral activity, and this compound may be explored for its potential against viral infections.
Anti-inflammatory Effects: The compound’s anti-inflammatory properties make it a candidate for research in treating inflammatory diseases.
Chemical Biology: It can be used as a tool compound in chemical biology studies to investigate cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 6-(2,4-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is likely to interact with enzymes and receptors involved in cell proliferation, apoptosis, and inflammation.
Pathways Involved: It may modulate signaling pathways such as the ubiquitin-proteasome pathway, leading to the inhibition of tumor cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Rociletinib: An antineoplastic drug with a pyrimidine moiety.
Osimertinib: Another antineoplastic drug with a pyrimidine structure.
1,2,3-Triazole Derivatives: Compounds with similar pharmacological activities.
Uniqueness
6-(2,4-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine is unique due to its specific combination of dichlorophenyl, hydrazino, and trifluoromethyl groups, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C11H7Cl2F3N4 |
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Molecular Weight |
323.10 g/mol |
IUPAC Name |
[4-(2,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
InChI |
InChI=1S/C11H7Cl2F3N4/c12-5-1-2-6(7(13)3-5)8-4-9(11(14,15)16)19-10(18-8)20-17/h1-4H,17H2,(H,18,19,20) |
InChI Key |
ZPOAHRXIXLHNMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC(=N2)NN)C(F)(F)F |
Origin of Product |
United States |
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